Product packaging for 6-Oxaspiro[3.5]nonan-2-ol(Cat. No.:CAS No. 2816908-49-1)

6-Oxaspiro[3.5]nonan-2-ol

Cat. No.: B6604215
CAS No.: 2816908-49-1
M. Wt: 142.20 g/mol
InChI Key: GOPWVKZXFSQHDB-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Compounds in Organic Chemistry

Spiro compounds are a distinctive class of organic molecules characterized by a structural motif where at least two rings are linked by a single, common atom. ontosight.aiwikipedia.org This shared atom, known as the spiroatom, is typically a quaternary carbon. wikipedia.org This unique arrangement distinguishes spiro compounds from fused or bridged ring systems, which share two or more atoms between rings. The structure imparts a three-dimensional and often rigid conformation, a feature that has drawn significant interest in various fields of chemistry. researchgate.net

The nomenclature of simple bicyclic spiro compounds follows a systematic approach, using the infix "spiro" followed by brackets containing the number of carbon atoms in each ring connected to the spiroatom, starting with the smaller ring. slideshare.net Spirocycles can be carbocyclic, containing only carbon atoms in their rings, or heterocyclic, where one or more ring atoms are heteroatoms like oxygen, nitrogen, or silicon. wikipedia.org Their unique three-dimensional architecture allows for better interaction with biological targets like protein enzymes, making them valuable structures in drug discovery. researchgate.net

Specificity of Oxaspiro[3.5]nonane Frameworks

The 6-Oxaspiro[3.5]nonan-2-ol molecule belongs to the heterocyclic spiro compound family. The name "oxaspiro[3.5]nonane" specifies a bicyclic system containing a total of nine atoms (nonane). The "[3.5]" designation indicates that the spiroatom connects a four-membered ring (3 carbons besides the spiroatom) and a six-membered ring (5 carbons besides the spiroatom). The prefix "6-oxa" pinpoints the location of an oxygen atom at the 6th position within the ring system, placing it in the six-membered ring.

This framework is a type of spiro-ether. The presence of the ether linkage within the spirocyclic scaffold imparts specific chemical properties. Furthermore, the system contains a cyclobutane (B1203170) ring, a structural feature known for its ring strain, which can influence reactivity. The combination of a tetrahydropyran-like ring (the six-membered ether) and a cyclobutane ring creates a specific and rigid three-dimensional geometry. This is distinct from related structures such as 7-oxaspiro[3.5]nonane, where the oxygen atom is located at a different position in the six-membered ring, altering the molecule's spatial arrangement and properties.

Significance of the this compound Structure in Chemical Research

The significance of the this compound structure in chemical research stems from the combination of its core components: the spirocyclic ether framework and the hydroxyl functional group. Spirocyclic motifs are increasingly incorporated into drug candidates due to their conformational rigidity and novel three-dimensional shapes, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net Spiroethers, in particular, are found in some natural products and have been investigated for a range of biological activities. researchgate.net

The "-2-ol" suffix indicates a hydroxyl (-OH) group is attached to the second carbon of the cyclobutane ring. This functional group provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. It also serves as a synthetic handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. While direct research on this compound is not extensively documented in publicly available literature, its structural components are of high interest. For instance, oxetanes (four-membered oxygen-containing rings), which are structurally related to the cyclobutanol (B46151) part of this molecule, are recognized as important motifs in medicinal chemistry. acs.org Therefore, this compound represents an attractive, yet underexplored, scaffold for synthetic and medicinal chemistry research, holding potential as a building block for novel therapeutic agents. taylorandfrancis.comnih.gov

Interactive Data Table: Properties of this compound

This table summarizes key computed properties of the title compound.

PropertyValueSource
Molecular Formula C₈H₁₄O₂ nih.gov
Molecular Weight 142.19 g/mol nih.gov
Monoisotopic Mass 142.09938 Da uni.lu
IUPAC Name This compound nih.gov
InChI Key GOPWVKZXFSQHDB-UHFFFAOYSA-N uni.lu
SMILES C1CC2(CC(C2)O)COC1 uni.lu
XlogP (Predicted) 0.6 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B6604215 6-Oxaspiro[3.5]nonan-2-ol CAS No. 2816908-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-4-8(5-7)2-1-3-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWVKZXFSQHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)O)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxaspiro 3.5 Nonan 2 Ol

General Strategies for Spiro[3.5]nonane Core Construction

The assembly of the spiro[3.5]nonane framework, which forms the backbone of 6-Oxaspiro[3.5]nonan-2-ol, can be approached through various synthetic routes. These strategies often involve either the sequential construction of the rings or the formation of the key spirocyclic junction.

Multi-step Cyclization Approaches

Multi-step cyclization strategies typically involve the initial formation of one of the rings, followed by the construction of the second ring onto the existing cyclic scaffold. For the spiro[3.5]nonane system, this could involve starting with a cyclohexane (B81311) derivative and subsequently forming the four-membered ring, or vice versa. These approaches offer the flexibility to introduce functional groups at various stages of the synthesis, which can be crucial for the eventual installation of the hydroxyl group in the target molecule.

Formation of Four-Membered Ring Spirocycles

The construction of the four-membered oxetane (B1205548) ring is a critical step in the synthesis of this compound. Several methods are available for the formation of four-membered rings, with the Paternò-Büchi reaction and intramolecular cyclizations being prominent examples.

The Paternò-Büchi reaction , a [2+2] photocycloaddition of a carbonyl compound and an alkene, offers a direct route to the oxetane ring. wikipedia.orgmdpi.com In the context of this compound synthesis, this could involve the reaction of a cyclohexanone (B45756) derivative with an appropriate alkene under photochemical conditions. A recent study detailed a telescoped three-step sequence for functionalized spirocyclic oxetanes starting from cyclic ketones and maleic acid derivatives, highlighting the utility of this reaction. rsc.orgrsc.org

Intramolecular cyclization , often a variation of the Williamson ether synthesis, is another powerful tool. libretexts.org This method typically involves a substrate containing both a hydroxyl group and a suitable leaving group in a 1,3-relationship, which upon treatment with a base, cyclizes to form the oxetane ring. nih.gov The synthesis of the necessary precursor diol or halo-alcohol is a key consideration in this approach.

Specific Approaches to this compound and its Direct Derivatives

While general strategies provide a conceptual framework, the synthesis of the specifically functionalized this compound requires more tailored approaches. These methods focus on the direct incorporation of the oxetane and hydroxyl groups onto the spiro[3.5]nonane core.

Strategies for Benzofused 6-Oxaspiro[3.5]nonanes

The synthesis of benzofused analogs of 6-oxaspiro[3.5]nonanes provides valuable insights into the construction of the core spiro-oxetane system. These strategies often involve intramolecular reactions of substituted phenols or related aromatic precursors. While not directly yielding the target cyclohexanol derivative, the methodologies for forming the spiro-oxetane junction in an aromatic context can often be adapted to aliphatic systems.

Cyclization Reactions involving Oxetane Ring Formation within Spiro Systems

The direct formation of the oxetane ring within a pre-existing spirocyclic system is a key strategy. This can be achieved through intramolecular cyclization of appropriately functionalized spiro[3.5]nonane precursors. For instance, a diol with hydroxyl groups positioned to favor a 4-exo-tet cyclization can be converted to the corresponding oxetane. The synthesis of oxetanes from diols has been reported, providing a potential pathway to this compound. researchgate.net A recent and promising methodology involves the direct conversion of alcohols to oxetanes via C-H functionalization, which could potentially be applied to a cyclohexanol derivative to form the spiro-oxetane ring. nih.gov

Starting Material Reagents and Conditions Product Key Transformation
Cyclic Ketone + Alkenehv (Photochemical)Spiro-oxetanePaternò-Büchi Reaction
1,3-Halo-alcoholBase (e.g., NaH)OxetaneIntramolecular Williamson Ether Synthesis
DiolActivating agent, then BaseOxetaneIntramolecular Cyclization
AlcoholPhotoredox catalysis, H-atom transferOxetaneDirect C-H Functionalization

Table 1: General Methodologies for Oxetane Ring Formation

Reductive and Other Transformation-Based Syntheses

A plausible and efficient route to this compound involves the reduction of the corresponding ketone, 6-Oxaspiro[3.5]nonan-2-one. Ketones can be readily reduced to secondary alcohols using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.comyoutube.com This approach simplifies the synthetic challenge to the preparation of the spirocyclic ketone. The synthesis of such a ketone could potentially be achieved through the oxidation of a suitable precursor or through ring-closing metathesis followed by functional group manipulations.

Another transformation-based approach could involve the ring opening of a suitable spiro-epoxide. The regioselective opening of an epoxide can lead to the formation of a β-hydroxy ether, which in this case would be the target this compound.

Precursor Reagents Product Transformation
6-Oxaspiro[3.5]nonan-2-oneNaBH₄ or LiAlH₄This compoundKetone Reduction
Spiro[3.5]nonane-epoxideNucleophilic ring openingThis compound derivativeEpoxide Ring Opening

Table 2: Potential Reductive and Transformation-Based Syntheses

Enantioselective Synthesis of this compound and Chiral Analogues

The enantioselective synthesis of oxaspirocycles is a significant challenge in organic chemistry due to the steric hindrance around the spirocenter. Methodologies are broadly divided into approaches that utilize chiral catalysts, chiral auxiliaries, or biocatalytic systems to induce asymmetry.

The stereoselective formation of oxaspirocycles can be achieved by controlling the nucleophilic attack of an oxygen atom to form the heterocyclic ring. While direct mediation by a simple chiral nucleophile is one conceptual approach, more sophisticated strategies often involve chiral auxiliaries or catalysts that guide the intramolecular C–O bond formation.

One advanced method involves the use of a chiral bidentate directing group to mediate the palladium(II)-catalyzed intramolecular formation of C(sp³)–O bonds. nih.govrsc.org This strategy overcomes the challenge of steric crowding and the reduced nucleophilicity of the alcohol group in precursors. nih.gov A directing group derived from 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine has proven effective in activating methylene C(sp³)–H bonds, allowing the pendant alcohol to act as an internal nucleophile and assemble the oxaspirocycle. nih.govrsc.org This approach has demonstrated high reactivity and excellent levels of stereoselectivity, achieving diastereomeric ratios as high as 39:1 for a variety of substrates. nih.gov

Another relevant strategy is organocatalytic nucleophilic epoxidation, where a chiral catalyst, such as α,α-diphenyl prolinol, activates both the substrate and the oxidizing agent (e.g., tert-butyl hydroperoxide) through a network of hydrogen bonds. mdpi.com The first step of this process involves an oxa-Michael addition, which dictates the subsequent stereoselective ring closure to form a spiro-epoxyoxindole, a related class of oxaspirocycle. mdpi.com The stereochemical outcome can be highly dependent on the catalyst structure and the substitution pattern on the substrate. mdpi.com

Table 1: Chiral Auxiliary-Mediated Oxaspirocyclization

Catalyst/Auxiliary Reaction Type Key Features Diastereomeric Ratio (up to)
Palladium(II) with 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derived DG Intramolecular C(sp³)–O bond formation High reactivity for sterically hindered centers 39:1 nih.gov

This table summarizes the performance of selected chiral mediators in the synthesis of oxaspirocycles.

Asymmetric intramolecular oxa-Michael additions are a powerful and widely used method for constructing chiral cyclic ethers and oxaspirocycles. mdpi.com These reactions involve the addition of an internal oxygen nucleophile (an alcohol or phenol) to an activated α,β-unsaturated system, with stereocontrol induced by a chiral catalyst.

Organocatalysis has emerged as a particularly effective strategy. For instance, a multicomponent cascade reaction utilizing an organocatalyst can assemble aldehydes, nitroolefins, and ninhydrin into six-membered oxa-spirocyclic indanones with high stereoselectivity (up to 99% enantiomeric excess). rsc.org Similarly, the reaction between alkenylisatins and 2-hydroxycinnamaldehyde can proceed via an oxa-Michael-Michael cascade to furnish spirooxindole derivatives. mdpi.com

Metal-free approaches have also been developed. Using a highly modular and superbasic chiral catalyst, a broad range of substrates with diverse alcohol pronucleophiles can undergo intramolecular oxa-Michael addition to α,β-unsaturated esters and amides. mdpi.com This method is efficient for forming various oxaspirocycles, including those derived from complex natural products, in excellent yield and enantioselectivity. mdpi.com A tandem Claisen rearrangement followed by a DABCO-catalyzed intramolecular oxa-Michael addition provides another novel route to spiro[benzofuran-2,3'-pyrrolidine] derivatives. rsc.org

Photochemical reactions offer a unique and mild pathway for the synthesis of complex cyclic systems. A notable example is the stereocontrolled photocyclization of 1,2-diketones to produce spirocyclic carbohydrate derivatives. Specifically, the photolysis of 1-glycosyl-2,3-butanedione derivatives using visible light provides a selective method for synthesizing chiral 1-hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one derivatives. mdpi.comresearchgate.net

This reaction proceeds via a Norrish–Yang photocyclization mechanism. The stereocontrol of the cyclization is highly dependent on conformational and stereoelectronic factors of the carbohydrate precursor. mdpi.comresearchgate.net This two-step process, involving the photocyclization followed by an oxidative opening of the resulting cyclobutanone ring, can be considered a stereocontrolled 1,3-transfer of an acetyl group. mdpi.comresearchgate.net This methodology has been successfully applied to both pyranose and furanose models, demonstrating its utility in creating complex, chiral spirocyclic structures tethered to sugar moieties. researchgate.net

Biocatalysis has gained significant attention as a powerful and sustainable tool for asymmetric synthesis. nih.gov Enzymes offer exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions, making them ideal for constructing complex chiral molecules.

Biocatalytic dearomative spirocyclization has emerged as a potent strategy for building stereochemically rich spirocycles. nih.gov Enzymes such as cytochrome P450s, multicopper oxidases, and engineered metalloenzymes can transform aromatic precursors like phenols and indoles into enantioenriched spiro compounds. nih.gov These enzymatic systems exhibit unparalleled stereocontrol and tolerate a wide range of functional groups. nih.gov

While the direct synthesis of this compound via biocatalysis is not extensively documented, the principles are well-established. Whole-cell biocatalysts containing oxidoreductases, monooxygenases, and dioxygenases are widely used for enantioselective hydroxylation, epoxidation, and Baeyer–Villiger reactions, all of which are key transformations for creating chiral alcohols and ethers. These biocatalytic methods are frequently employed in the synthesis of chiral building blocks for complex natural products and pharmaceuticals, highlighting their potential for application in the synthesis of chiral spirocycles.

Photochemical and Other Novel Routes to Spiro[3.5]nonane Derivatives

Beyond enantioselective methods, various novel synthetic routes, particularly those involving photochemistry, have been developed to access the spiro[3.5]nonane skeleton and its derivatives.

As mentioned previously, the photocyclization of 1-glycosyl-2,3-butanedione derivatives is a key method for creating oxaspiro[3.5]nonane systems. mdpi.comresearchgate.net Another important photochemical transformation is the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl compound and an alkene. A telescoped three-step sequence involving this reaction between cyclic ketones and maleic acid derivatives has been reported for the synthesis of functionalized spirocyclic oxetanes, which are structurally related spiro[3.n] systems.

Irradiation of N-phenyl-2-phenylazo-3-oxo-3-[(4-phenyl-5-aryl)-1,2,4-triazol-3-yl)thio]butanamides has been shown to produce spiro-1,2,6,8,9-pentaza-4-thia(4,4)nonane derivatives through a tandem rearrangement and cyclization process. This demonstrates how photochemical energy can drive complex bond reorganizations to form novel spirocyclic frameworks.

Table 2: Summary of Novel Synthetic Routes

Method Reaction Type Precursors Product Type
Norrish-Yang Photocyclization Intramolecular H-abstraction/cyclization 1-Glycosyl-2,3-butanediones Oxaspiro[3.5]nonan-2-one derivatives mdpi.comresearchgate.net
Paternò-Büchi Reaction [2+2] Photocycloaddition Cyclic ketones, maleic acid derivatives Spirocyclic oxetanes

This table outlines various photochemical and novel methodologies for accessing spiro[3.5]nonane and related spirocyclic derivatives.

Chemical Reactivity and Transformation Mechanisms of 6 Oxaspiro 3.5 Nonan 2 Ol

Nucleophilic Reaction Pathways of the Hydroxyl and Ether Moieties

The hydroxyl and ether functionalities of 6-oxaspiro[3.5]nonan-2-ol present distinct sites for nucleophilic attack. The lone pairs on the oxygen atoms of both the hydroxyl and ether groups allow them to act as nucleophiles or be activated for nucleophilic substitution.

The hydroxyl group, a versatile functional group, can undergo a variety of nucleophilic reactions. Deprotonation with a suitable base enhances its nucleophilicity, facilitating reactions such as Williamson ether synthesis to form ethers or esterification with carboxylic acids or their derivatives to produce esters. medcraveonline.com Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of secondary alcohols. nih.govacs.org

The ether oxygen of the oxetane (B1205548) ring is also nucleophilic and can be protonated or coordinate to a Lewis acid. This activation is often the first step in the ring-opening reactions of the oxetane, making the carbon atoms of the ring susceptible to attack by nucleophiles.

Below is a table summarizing potential nucleophilic reactions of this compound:

Interactive Data Table: Nucleophilic Reactions of this compound
Reaction Type Reagent/Catalyst Functional Group Involved Product Type
Etherification NaH, Alkyl Halide Hydroxyl Ether
Esterification Acyl Chloride, Pyridine Hydroxyl Ester
Acid-catalyzed Ring Opening H+, Nucleophile (e.g., H2O) Oxetane Diol

Oxidation and Reduction Chemistry of the Alcohol Functionality

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 6-oxaspiro[3.5]nonan-2-one. uni.lubldpharm.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent, as well as milder, more modern reagents like Dess-Martin periodinane and Swern oxidation conditions. filtrydokoparek.pl

The reverse reaction, the reduction of the ketone 6-oxaspiro[3.5]nonan-2-one, would yield the parent alcohol, this compound. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are typically effective for the reduction of ketones to secondary alcohols.

The following table outlines the oxidation and reduction reactions of the alcohol functionality:

Interactive Data Table: Oxidation and Reduction of the Alcohol Functionality
Reaction Type Reagent Starting Material Product
Oxidation Pyridinium Chlorochromate (PCC) This compound 6-Oxaspiro[3.5]nonan-2-one
Reduction Sodium Borohydride (NaBH4) 6-Oxaspiro[3.5]nonan-2-one This compound

Spiro Ring-Opening and Ring-Expansion Reactions of the Oxetane Moiety

The strained four-membered ring of the oxetane moiety is susceptible to ring-opening reactions under both acidic and nucleophilic conditions. beilstein-journals.orgacs.org These reactions relieve the ring strain and lead to the formation of more stable, functionalized products.

Under acidic conditions, protonation of the ether oxygen activates the oxetane ring, making it susceptible to attack by a nucleophile. The regioselectivity of the attack on unsymmetrical oxetanes is influenced by both steric and electronic factors. magtech.com.cn In the case of spirocyclic oxetanes, the attack can lead to the formation of a variety of ring-opened products, depending on the nature of the nucleophile and the reaction conditions. For instance, treatment of vinyl oxetanes with a nucleophile like diisopropyl dithiophosphate (B1263838) resulted in ring opening, while a less nucleophilic reagent led to ring expansion. acs.org

Nucleophilic ring-opening can also be achieved with strong nucleophiles, which typically attack the less sterically hindered carbon of the oxetane ring.

The table below summarizes potential ring-opening and ring-expansion reactions:

Interactive Data Table: Ring-Opening and Ring-Expansion Reactions
Reaction Type Reagent/Catalyst Expected Product Feature
Acid-Catalyzed Ring Opening H+, H2O 1,1-bis(hydroxymethyl)cyclohexane derivative
Nucleophilic Ring Opening LiAlH4 1-(hydroxymethyl)cyclohexylmethanol
Ring Expansion Lewis Acid Cyclopentanone derivative

Intramolecular Cyclization and Rearrangement Processes within the Spiro[3.5]nonane Framework

The presence of both a hydroxyl group and a strained oxetane ring within the same molecule opens up the possibility of intramolecular reactions. Activation of the hydroxyl group, for instance by converting it to a good leaving group, could be followed by an intramolecular nucleophilic attack by the ether oxygen, potentially leading to the formation of a bridged bicyclic ether.

A summary of potential intramolecular reactions is provided in the table below:

Interactive Data Table: Intramolecular Reactions
Reaction Type Condition/Initiator Potential Product
Intramolecular Etherification Activation of OH group Bridged bicyclic ether
Intramolecular Cyclization Acid-catalyzed ring opening Fused tetrahydrofuran (B95107) derivative
Rearrangement Lewis Acid Ring-expanded ketone

Advanced Spectroscopic and Structural Characterization of 6 Oxaspiro 3.5 Nonan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 6-Oxaspiro[3.5]nonan-2-ol, providing detailed information about the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are instrumental in assigning the chemical environment of each nucleus.

Due to the spirocyclic nature of the molecule and the presence of a stereocenter at the carbon bearing the hydroxyl group (C-2), the molecule can exist as different stereoisomers. These isomers would be distinguishable by NMR, potentially with the use of chiral shift reagents or by observing distinct sets of signals for each diastereomer if a mixture is present.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane (B1203170) and tetrahydropyran (B127337) rings. The proton attached to the hydroxyl-bearing carbon (H-2) would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of the adjacent oxygen atom. The protons on the tetrahydropyran ring adjacent to the spirocenter and the ring oxygen would also exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the spiro carbon, the carbon bearing the hydroxyl group (C-2), and the carbons adjacent to the ring oxygen would be particularly informative for confirming the structure.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C135.2
C268.1
C335.2
C445.8
C562.7
C725.9
C825.9
C962.7

Note: The data in this table is based on computational predictions and may vary from experimentally obtained values.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₁₄O₂ by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can be predicted to involve characteristic losses. For instance, the loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to a fragment ion at m/z 124. Cleavage of the cyclobutane or tetrahydropyran rings could also lead to a series of characteristic fragment ions that would help to piece together the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/z
[M]⁺˙142.10
[M-H₂O]⁺˙124.09
[C₅H₉O]⁺85.06
[C₄H₇O]⁺71.05

Note: The fragmentation pattern is predicted and would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its solid-state conformation and, crucially, its absolute configuration if a single enantiomer is crystallized.

The technique would provide precise bond lengths, bond angles, and torsion angles, revealing the puckering of the cyclobutane and the chair or boat conformation of the tetrahydropyran ring. The analysis would also detail the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which governs the packing of the molecules in the solid state.

To date, a public crystal structure of this compound has not been reported in crystallographic databases. The determination of its crystal structure would be a valuable contribution to the structural chemistry of spirocyclic compounds.

Other Spectroscopic Techniques (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of C-O stretching vibrations, typically in the 1000-1300 cm⁻¹ region, would further confirm the presence of the alcohol and ether functionalities. The C-H stretching and bending vibrations of the aliphatic rings would also be observed.

Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aliphatic)2850-3000
C-O stretch (alcohol)1050-1150
C-O-C stretch (ether)1070-1150

Computational Chemistry and Theoretical Studies of 6 Oxaspiro 3.5 Nonan 2 Ol

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics studies on 6-Oxaspiro[3.5]nonan-2-ol have been published, which would be necessary to detail its conformational landscape, including low-energy conformers and the dynamics of their interconversion.

Quantum Chemical Calculations and Electronic Structure Analysis

There are no available quantum chemical calculations for this compound. Such studies would typically provide insights into its optimized molecular geometry, frontier molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity and spectroscopic properties.

Theoretical Elucidation of Reaction Mechanisms

No theoretical studies on the reaction mechanisms involving this compound were found. This type of research is crucial for understanding the transition states, activation energies, and reaction pathways for chemical transformations involving this compound.

Applications of 6 Oxaspiro 3.5 Nonan 2 Ol in Synthetic Organic Chemistry

Building Block Utility in Complex Molecule Synthesis

The potential of 6-Oxaspiro[3.5]nonan-2-ol as a building block in the synthesis of more complex molecules can be inferred from its structural features. The secondary alcohol provides a reactive handle for a variety of chemical transformations, such as oxidation to the corresponding ketone, esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The spirocyclic core offers a rigid, three-dimensional scaffold that can be desirable in drug discovery for exploring new areas of chemical space.

However, a comprehensive search of the chemical literature did not yield specific examples of natural product synthesis or complex molecule construction where this compound was employed as a key starting material or intermediate. The utility of a building block is ultimately demonstrated through its successful incorporation into larger, more complex structures, and such evidence for this particular compound is currently unavailable.

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

For this compound to function as a chiral auxiliary, it would need to be available in an enantiomerically pure form. Assuming its resolution or asymmetric synthesis could be achieved, the chiral alcohol could be appended to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary would be cleaved and ideally recycled.

Similarly, its use as a precursor to a chiral ligand in asymmetric catalysis would involve its conversion into a molecule, often containing phosphorus or nitrogen atoms, capable of coordinating to a metal center. The chirality of the spirocyclic backbone could create a chiral environment around the metal, enabling enantioselective transformations.

Despite the theoretical potential, no published research was found that describes the application of this compound or its derivatives as either a chiral auxiliary or a ligand in asymmetric catalysis. The development of new chiral auxiliaries and ligands is an active area of research, but this specific spirocyclic alcohol has not been reported in this context.

Future Research Directions for 6 Oxaspiro 3.5 Nonan 2 Ol

Development of Novel and Efficient Synthetic Pathways

Asymmetric Synthesis: The development of enantioselective and diastereoselective synthetic routes is paramount to access stereochemically pure isomers of 6-Oxaspiro[3.5]nonan-2-ol. This will be critical for elucidating its structure-activity relationships in biological systems and for its potential application in chiral materials. Methodologies to explore could include chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.

Catalytic Cyclization Reactions: Investigating transition metal-catalyzed or organocatalytic cyclization reactions could provide more direct and atom-economical routes. For instance, intramolecular hydroalkoxylation or etherification reactions of suitable acyclic precursors could be explored.

Photochemical and Electrochemical Methods: The use of light or electricity to mediate key bond-forming steps could offer milder and more sustainable synthetic alternatives. For example, photochemical [2+2] cycloadditions followed by ring-opening or rearrangement could be investigated.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantioselectivity, catalytic turnoverDevelopment of novel chiral catalysts and ligands
OrganocatalysisMetal-free, environmentally benignDesign of efficient small molecule catalysts
PhotochemistryMild reaction conditions, unique reactivityExploration of novel photochemical cycloadditions
ElectrochemistrySustainable, avoids stoichiometric reagentsOptimization of electrochemical cell design and electrolytes

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored. A systematic investigation of its chemical behavior will not only expand our fundamental understanding of strained spirocyclic systems but also open doors to new synthetic transformations.

Reactions of the Hydroxyl Group: The secondary alcohol functionality is a key handle for derivatization. Future research should thoroughly investigate:

Oxidation: Selective oxidation to the corresponding ketone, 6-oxaspiro[3.5]nonan-2-one, would provide access to a new class of derivatives and potential precursors for further functionalization.

Etherification and Esterification: These reactions would allow for the introduction of a wide range of functional groups, enabling the tuning of the molecule's physicochemical properties such as solubility and lipophilicity.

Ring-Opening and Rearrangement Reactions: The strained oxetane (B1205548) ring is susceptible to ring-opening under acidic or nucleophilic conditions. Studying these reactions could lead to the synthesis of novel functionalized cyclohexanes and other complex molecular architectures. Lewis acid- or transition metal-catalyzed rearrangements could also unveil unexpected and synthetically useful transformations.

Reaction TypePotential ProductsResearch Goal
Oxidation6-Oxaspiro[3.5]nonan-2-oneAccess to new derivatives and synthetic intermediates
EtherificationAlkoxy derivativesModification of physicochemical properties
EsterificationEster derivativesProdrug design, material science applications
Ring-OpeningFunctionalized cyclohexanesGeneration of molecular complexity
RearrangementNovel carbocyclic and heterocyclic scaffoldsDiscovery of new synthetic methodologies

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this compound at the molecular level. Future research should leverage these methods to guide experimental work.

Conformational Analysis: A thorough understanding of the conformational preferences of the spirocyclic system is essential. Computational methods can predict the most stable conformations and the energy barriers between them, which will influence the molecule's reactivity and biological activity.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential reactions, such as ring-opening or rearrangement pathways. This can help in optimizing reaction conditions and predicting the stereochemical outcomes.

Quantitative Structure-Activity Relationship (QSAR) Studies: If this compound or its derivatives show biological activity, QSAR modeling can be used to correlate their structural features with their activity. nih.gov This will facilitate the rational design of more potent and selective analogs.

Expansion of Structural Diversity and Analog Development

The synthesis of a diverse library of analogs based on the 6-oxaspiro[3.5]nonane scaffold is a critical step towards exploring its potential applications in medicinal chemistry and materials science.

Functionalization of the Cyclohexane (B81311) Ring: Introducing substituents at various positions of the cyclohexane ring will allow for a systematic investigation of structure-activity relationships.

Modification of the Oxetane Ring: While more challenging, the synthesis of analogs with substituents on the oxetane ring could lead to compounds with unique properties.

Variation of Ring Sizes: The synthesis of related spirocycles with different ring combinations (e.g., 6-oxaspiro[3.4]octan-2-ol or 7-oxaspiro[4.5]decan-2-ol) would provide valuable insights into the influence of ring strain and conformation on the molecule's properties.

Introduction of Additional Heteroatoms: Replacing carbon atoms in the cyclohexane ring with other heteroatoms (e.g., nitrogen, sulfur) would lead to novel heterocyclic scaffolds with potentially interesting biological activities. univ.kiev.ua

Integration into New Synthetic Methodologies and Material Science Applications

The unique structural and reactive features of this compound make it an attractive building block for the development of new synthetic methodologies and advanced materials.

Ring-Opening Polymerization (ROP): The strained oxetane ring makes this compound a potential monomer for ROP. Polymerization could lead to novel polyethers with interesting properties, such as biodegradability or unique thermal and mechanical characteristics. The spirocyclic nature of the monomer could lead to polymers with reduced shrinkage upon polymerization, which is a desirable property in applications such as dental resins and precision coatings. researchgate.netnih.gov

Functional Materials: The hydroxyl group can be used to graft the spirocyclic motif onto surfaces or into polymer backbones, leading to materials with modified surface properties, such as hydrophobicity or biocompatibility.

Scaffold for Medicinal Chemistry: The rigid, three-dimensional structure of the 6-oxaspiro[3.5]nonane core makes it an attractive scaffold for the design of new therapeutic agents. Its unique shape could allow for selective binding to biological targets. bldpharm.com

Application AreaPotential Role of this compoundDesired Outcome
Polymer ChemistryMonomer for Ring-Opening PolymerizationNovel polyethers with reduced shrinkage
Material ScienceSurface modification agentMaterials with tailored surface properties
Medicinal Chemistry3D scaffold for drug designDevelopment of new therapeutic agents

Q & A

Q. What are the key considerations in designing a synthetic route for 6-Oxaspiro[3.5]nonan-2-ol?

Methodological Answer:

  • Multi-step synthesis : Begin with cyclization reactions to form the spirocyclic core. For example, use intramolecular etherification or ring-closing metathesis to construct the oxaspiro framework .
  • Functional group compatibility : Ensure hydroxyl group protection (e.g., using tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .
  • Catalyst selection : Optimize transition-metal catalysts (e.g., zinc/copper systems) for selective reduction or oxidation steps .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure and hydroxyl group placement .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for the hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers purify this compound to achieve high yields?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for crystal formation .
  • Purity assessment : Validate purity via HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Temperature control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., cyclization) to minimize decomposition .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Scalability : Transition from batch to continuous flow reactors for improved mixing and heat transfer in industrial-scale syntheses .

Q. How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:

  • Stereochemical analysis : Employ X-ray crystallography or chiral HPLC to determine absolute configuration .
  • Structure-activity relationship (SAR) studies : Compare enantiomers in biological assays (e.g., enzyme inhibition) to identify active forms .
  • Molecular dynamics simulations : Model interactions between the spirocyclic scaffold and protein binding pockets to predict stereochemical preferences .

Q. What strategies resolve conflicting data on the biological activity of this compound?

Methodological Answer:

  • Comparative assays : Test the compound alongside structurally similar analogs (e.g., 7-Oxa-2-azaspiro[3.5]nonan-1-one) under identical conditions to isolate contributing factors .
  • Statistical rigor : Apply generalized linear models (Poisson distribution) to analyze dose-response data, correcting for over-dispersion .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in bioactivity across different experimental setups .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density functional theory (DFT) : Calculate transition-state energies to predict regioselectivity in substitution or oxidation reactions .
  • Docking studies : Simulate interactions with catalytic enzymes (e.g., cytochrome P450) to forecast metabolic pathways .
  • Machine learning : Train models on spirocyclic compound datasets to predict reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.